Tetrahydro-4-(5-hydroxypentyl)-1H-thieno[3,4-d]imidazol-2(3H)-one
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Overview
Description
D-Biotinol, also known as biotinol, is a derivative of biotin (vitamin H or B7). It is a water-soluble compound that plays a crucial role in various metabolic processes. D-Biotinol is known for its ability to be converted into biotin in vivo, making it an essential nutrient for many organisms . It is commonly used in scientific research and industrial applications due to its unique properties and biological significance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Biotinol typically involves the reduction of biotin. One common method is the catalytic hydrogenation of biotin using a palladium catalyst under hydrogen gas. This reaction converts the biotin into D-Biotinol by reducing the double bonds in the biotin molecule .
Industrial Production Methods
Industrial production of D-Biotinol often involves microbial fermentation processes. Microorganisms such as Lactobacillus arabinosus, Lactobacillus casei, and Saccharomyces cerevisiae are used to produce D-Biotinol through fermentation. These microorganisms are cultured in nutrient-rich media, and the D-Biotinol is extracted and purified from the fermentation broth .
Chemical Reactions Analysis
Types of Reactions
D-Biotinol undergoes various chemical reactions, including:
Oxidation: D-Biotinol can be oxidized to form biotin.
Reduction: As mentioned earlier, biotin can be reduced to form D-Biotinol.
Substitution: D-Biotinol can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Biotin.
Reduction: D-Biotinol.
Substitution: Various substituted biotinol derivatives, depending on the nucleophile used.
Scientific Research Applications
D-Biotinol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of biotin derivatives.
Biology: Studied for its role in cellular metabolism and as a cofactor for various enzymes.
Medicine: Investigated for its potential therapeutic effects in treating biotin deficiency and related disorders.
Industry: Used in the production of biotin supplements and as an additive in animal feed and cosmetics
Mechanism of Action
D-Biotinol exerts its effects by being converted into biotin in vivo. Biotin acts as a coenzyme for carboxylase enzymes, which are involved in critical metabolic pathways such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism. The conversion of D-Biotinol to biotin allows it to participate in these metabolic processes, thereby exerting its biological effects .
Comparison with Similar Compounds
D-Biotinol is similar to other biotin derivatives, such as:
Biotin: The parent compound, essential for various metabolic processes.
Biotinyl-5’-AMP: An intermediate in the biotinylation of proteins.
Biocytin: A biotin-lysine conjugate used in biochemical assays.
Uniqueness
D-Biotinol is unique in its ability to be converted into biotin in vivo, making it a valuable compound for research and industrial applications. Its stability and ease of conversion set it apart from other biotin derivatives .
Properties
Molecular Formula |
C10H18N2O2S |
---|---|
Molecular Weight |
230.33 g/mol |
IUPAC Name |
4-(5-hydroxypentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one |
InChI |
InChI=1S/C10H18N2O2S/c13-5-3-1-2-4-8-9-7(6-15-8)11-10(14)12-9/h7-9,13H,1-6H2,(H2,11,12,14) |
InChI Key |
RGIKRHKHRAAZIO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(S1)CCCCCO)NC(=O)N2 |
Origin of Product |
United States |
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